Comparative Reactivity in Cross-Coupling: Higher Yield than Unsubstituted Analog
The presence of the bromine atom in 1-(5-bromothiophen-2-yl)propan-1-one enables its use as an electrophilic partner in cross-coupling reactions, which is not possible for the non-halogenated analog 1-(2-thienyl)-1-propanone. When employed in a Suzuki-Miyaura coupling, the 5-bromo derivative can achieve moderate to high yields for forming new carbon-carbon bonds. In a comparable model system using N-hydroxyphthalimide (NHPI) as a coupling partner, the target compound yielded 51-58% of the coupled product .
| Evidence Dimension | Synthetic Utility / Reactivity in Coupling |
|---|---|
| Target Compound Data | Coupling yield with NHPI: 51%, 58%, 53% |
| Comparator Or Baseline | 1-(2-thienyl)-1-propanone: No cross-coupling possible without prior functionalization. |
| Quantified Difference | Enables a synthetic step not possible with the comparator |
| Conditions | Reaction with N-hydroxyphthalimide (NHPI) under unspecified conditions |
Why This Matters
This establishes the compound as a versatile building block for complex molecule synthesis via cross-coupling, a capability absent in the non-brominated analog, which is crucial for medicinal chemistry campaigns.
